4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol
Overview
Description
4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used as core structures in various medicinal chemistry applications . This compound features an amino group at the 4-position, a methoxyphenyl group at the 6-position, and a hydroxyl group at the 3-position of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine derivatives and diketones or their equivalents.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to scale up the synthesis process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 4-amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one share structural similarities and exhibit similar pharmacological activities.
Pyridazine Derivatives: Other pyridazine-based compounds with different substituents also show comparable biological properties.
Uniqueness
4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methoxyphenyl, and hydroxyl groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-amino-3-(3-methoxyphenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-8-4-2-3-7(5-8)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGXEMDKRQTBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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